molecular formula C11H22N2O3 B13915301 Tert-butyl (5-(hydroxymethyl)piperidin-3-yl)carbamate

Tert-butyl (5-(hydroxymethyl)piperidin-3-yl)carbamate

Cat. No.: B13915301
M. Wt: 230.30 g/mol
InChI Key: UTXIOWGVHXGHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (5-(hydroxymethyl)piperidin-3-yl)carbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-(hydroxymethyl)piperidin-3-yl)carbamate typically involves the protection of the piperidine nitrogen with a tert-butyl carbamate group. One common method involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The hydroxymethyl group can be introduced through subsequent reactions, such as the reduction of a corresponding aldehyde or ketone derivative .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-(hydroxymethyl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of piperidine derivatives .

Scientific Research Applications

Tert-butyl (5-(hydroxymethyl)piperidin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of drugs targeting various diseases, including neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (5-(hydroxymethyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-piperidin-3-ylethyl)carbamate
  • Tert-butyl (5-methylpiperidin-3-yl)carbamate
  • Tert-butyl ((3R,5S)-5-(trifluoromethyl)piperidin-3-yl)carbamate

Uniqueness

Tert-butyl (5-(hydroxymethyl)piperidin-3-yl)carbamate is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and pharmaceutical development .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)piperidin-3-yl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-9-4-8(7-14)5-12-6-9/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)

InChI Key

UTXIOWGVHXGHNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.